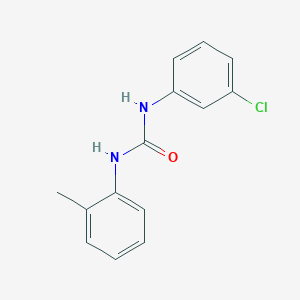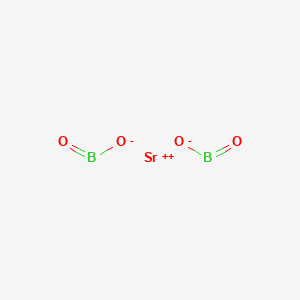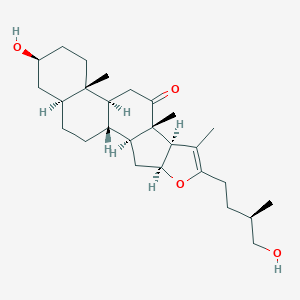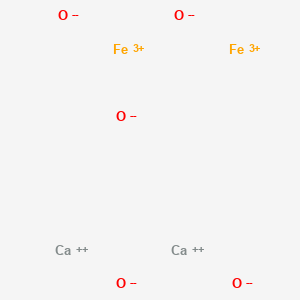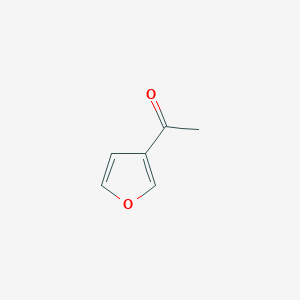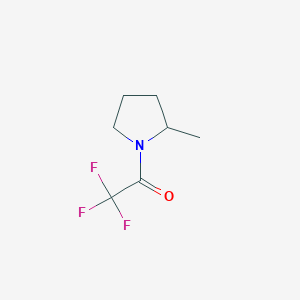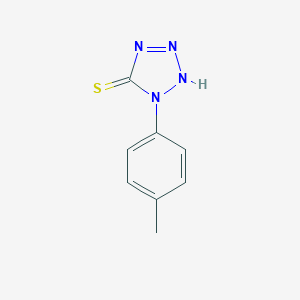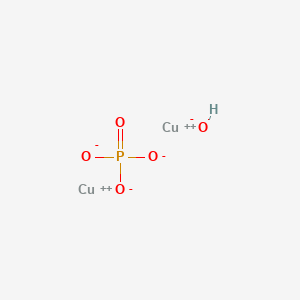
Copper hydroxide phosphate (Cu2(OH)(PO4))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper hydroxide phosphate, with the chemical formula Cu2(OH)(PO4), is an inorganic compound that combines copper, hydroxide, and phosphate ions. This compound is known for its distinctive blue-green color and is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Copper hydroxide phosphate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) hydroxide with phosphoric acid. The reaction proceeds as follows:
3Cu(OH)2+2H3PO4→Cu3(PO4)2+6H2O
Another method involves the reaction of basic copper carbonate with phosphoric acid:
3Cu2(OH)2CO3+4H3PO4→2Cu3(PO4)2+3CO2+9H2O
Industrial Production Methods: In industrial settings, copper hydroxide phosphate is typically produced by reacting copper sulfate with sodium phosphate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions are carefully controlled to ensure high purity and yield.
化学反応の分析
Types of Reactions: Copper hydroxide phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the compound can undergo redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The hydroxide and phosphate groups can be substituted by other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize copper(II) to higher oxidation states.
Reducing Agents: Such as sodium borohydride or hydrazine, can reduce copper(II) to copper(I).
Acids and Bases: Strong acids like hydrochloric acid can protonate the hydroxide group, while strong bases like sodium hydroxide can deprotonate it.
Major Products Formed:
Copper Phosphate (Cu3(PO4)2): Formed through the reaction with phosphoric acid.
Copper Oxide (CuO): Formed through thermal decomposition or oxidation reactions.
科学的研究の応用
Copper hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other copper-containing compounds.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an active ingredient in antifungal and antibacterial treatments.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor in metal coatings.
作用機序
The mechanism by which copper hydroxide phosphate exerts its effects depends on its application:
Antimicrobial Action: Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.
Catalytic Activity: Copper ions facilitate electron transfer in redox reactions, enhancing reaction rates.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
類似化合物との比較
Copper hydroxide phosphate can be compared with other copper-containing compounds such as:
Copper(II) Hydroxide (Cu(OH)2): Similar in composition but lacks the phosphate group, making it less versatile in certain applications.
Copper(II) Phosphate (Cu3(PO4)2): Contains more phosphate groups, which can enhance its use in specific catalytic and industrial applications.
Basic Copper Carbonate (Cu2(OH)2CO3): Contains carbonate instead of phosphate, used primarily as a pigment and in fungicides.
Each of these compounds has unique properties and applications, with copper hydroxide phosphate standing out for its balanced combination of hydroxide and phosphate groups, making it particularly useful in diverse scientific and industrial contexts.
特性
CAS番号 |
12158-74-6 |
|---|---|
分子式 |
CuHO5P-4 |
分子量 |
175.52 g/mol |
IUPAC名 |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChIキー |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |
正規SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
| 12158-74-6 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


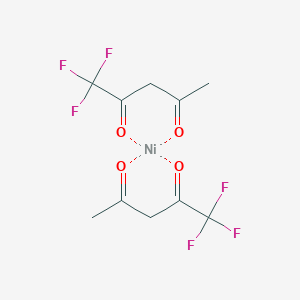
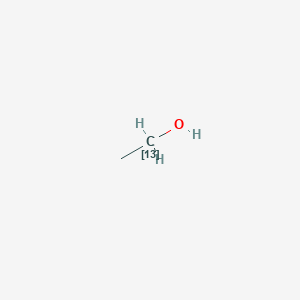
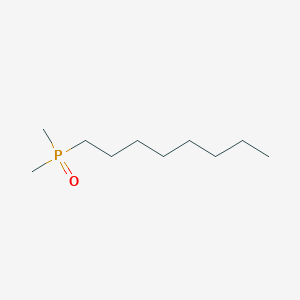
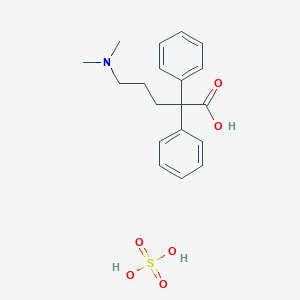

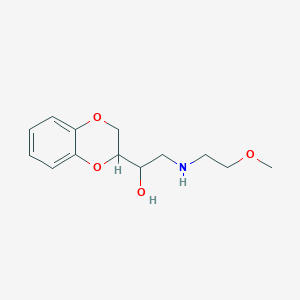
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
